molecular formula C14H28N2O B5789039 N-(2-morpholin-4-ylethyl)cyclooctanamine

N-(2-morpholin-4-ylethyl)cyclooctanamine

Cat. No.: B5789039
M. Wt: 240.38 g/mol
InChI Key: NKKRIYMKMYAZPT-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)cyclooctanamine is a chemical compound with the molecular formula C11H22N2O. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with morpholine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may also include steps for purification, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclooctanone derivatives.

    Reduction: Formation of cyclooctanol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)cyclooctanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-ylethyl)cyclopentanamine
  • N-(2-morpholin-4-ylethyl)cyclohexanamine
  • N-(2-morpholin-4-ylethyl)cycloheptanamine

Uniqueness

N-(2-morpholin-4-ylethyl)cyclooctanamine is unique due to its specific ring size and the presence of the morpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-4-6-14(7-5-3-1)15-8-9-16-10-12-17-13-11-16/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKRIYMKMYAZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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